6-Bromoquinoline hydrochloride
Overview
Description
6-Bromoquinoline hydrochloride is a useful research compound. Its molecular formula is C9H7BrClN and its molecular weight is 244.51 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that quinoline derivatives, which include 6-bromoquinoline hydrochloride, often interact with various enzymes and receptors in the body .
Mode of Action
Quinoline derivatives are generally known to interact with their targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking .
Biochemical Pathways
Quinoline derivatives are known to be involved in a wide range of biochemical pathways, depending on their specific molecular structure and the targets they interact with .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability, which is the proportion of the drug that enters the circulation and is able to have an active effect .
Result of Action
The effects would depend on the specific targets and pathways it affects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as temperature, pH, and the presence of other molecules. For instance, it is recommended that this compound be stored in an inert atmosphere at room temperature .
Biological Activity
6-Bromoquinoline hydrochloride is a derivative of quinoline, a compound known for its diverse biological activities. This article examines the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential, particularly in cancer treatment and antimicrobial applications. The findings are supported by various research studies and data tables.
Chemical Structure and Synthesis
This compound can be synthesized through several methods, including nucleophilic substitution reactions. The introduction of the bromine atom enhances the compound's reactivity, making it suitable for further modifications that can lead to biologically active derivatives.
Synthesis Pathways
- Nitration : Nitration of 6-bromoquinoline leads to the formation of 5-nitro-6-bromoquinoline, which exhibits significant biological activity. This compound can undergo further reactions to yield various morpholine and piperazine derivatives, enhancing its pharmacological profile .
- Nucleophilic Substitution : The bromine atom in 6-bromoquinoline can be substituted by nucleophiles such as morpholine or piperazine under microwave-assisted conditions, resulting in compounds with improved biological activities .
Anticancer Activity
Research indicates that 6-bromoquinoline and its derivatives possess notable anticancer properties. For instance, studies have shown that compounds derived from 6-bromoquinoline exhibit antiproliferative effects on various cancer cell lines.
The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells. For example, studies have demonstrated that treatment with certain derivatives leads to increased levels of cleaved PARP and inhibits cell growth effectively .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. The structure-activity relationship studies indicate that modifications to the quinoline scaffold can enhance its effectiveness against Gram-positive and Gram-negative bacteria.
Compound | Target Bacteria | Activity |
---|---|---|
5-Nitro-6-bromoquinoline | E. coli | High |
6-Bromoquinoline derivatives | Staphylococcus aureus | Moderate |
These compounds exhibit mechanisms that disrupt bacterial cell membranes or inhibit essential metabolic pathways, making them potential candidates for antibiotic development .
Case Study: Anticancer Efficacy
A study conducted on a series of quinoline derivatives, including those based on 6-bromoquinoline, evaluated their efficacy against breast cancer cell lines. The results indicated significant inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics .
Case Study: Antimicrobial Screening
Another study focused on the antimicrobial properties of various quinoline derivatives showed that modifications at specific positions significantly enhanced their antibacterial activity. Compounds derived from 6-bromoquinoline demonstrated effective inhibition against both resistant and non-resistant strains .
Properties
IUPAC Name |
6-bromoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN.ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;/h1-6H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBDYPKQZYXQFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)N=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675386 | |
Record name | 6-Bromoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55377-26-9 | |
Record name | Quinoline, 6-bromo-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55377-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.